molecular formula C19H20N2O4S B2778355 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide CAS No. 2034614-95-2

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide

Cat. No.: B2778355
CAS No.: 2034614-95-2
M. Wt: 372.44
InChI Key: IHRRGGBQYQYWST-UHFFFAOYSA-N
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Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a thiophene ring and a pyrrolidinone moiety, connected through an ethoxyethyl linker. Its unique structure suggests potential utility in medicinal chemistry, materials science, and as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core, which can be achieved through the reaction of 4-(thiophen-2-yl)benzoic acid with an appropriate amine under dehydrating conditions.

  • Introduction of the Ethoxyethyl Linker: : The next step involves the introduction of the ethoxyethyl linker. This can be done by reacting the benzamide with 2-(2-chloroethoxy)ethanol in the presence of a base such as potassium carbonate.

  • Attachment of the Pyrrolidinone Moiety: : Finally, the pyrrolidinone moiety is introduced by reacting the intermediate with 2,5-dioxopyrrolidin-1-yl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiophene ring in the compound can undergo oxidation reactions, forming sulfoxides or sulfones.

  • Reduction: : The carbonyl groups in the pyrrolidinone moiety can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride.

  • Substitution: : The ethoxyethyl linker can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives of the pyrrolidinone moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide can be used as a precursor for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound could be explored for its potential as a bioactive molecule. The presence of the benzamide and thiophene moieties suggests possible interactions with biological targets, which could be useful in drug discovery and development.

Medicine

Medically, the compound might exhibit pharmacological properties such as anti-inflammatory or anticancer activities. Further studies would be required to elucidate its efficacy and safety profiles.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzamide moiety could bind to protein targets, while the thiophene ring might engage in π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(phenyl)benzamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(pyridin-2-yl)benzamide: Contains a pyridine ring, offering different electronic properties.

Uniqueness

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, potentially leading to unique applications in various fields.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-(thiophen-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a pyrrolidinone ring , an ethoxyethyl chain , and a thiophenyl group connected to a benzamide moiety. Its molecular formula is C15H18N2O3S, and its structure can be represented as follows:

N 2 2 2 5 dioxopyrrolidin 1 yl ethoxy ethyl 4 thiophen 2 yl benzamide\text{N 2 2 2 5 dioxopyrrolidin 1 yl ethoxy ethyl 4 thiophen 2 yl benzamide}

Biological Activity Overview

Research indicates that compounds containing the 2,5-dioxopyrrolidin-1-yl moiety exhibit various biological activities, particularly in the fields of anticonvulsant and antinociceptive effects. The following sections detail specific activities observed in studies.

Anticonvulsant Activity

A study highlighted the anticonvulsant properties of related pyrrolidine derivatives. For example, compound 22 demonstrated significant efficacy in mouse models of seizures, including the maximal electroshock (MES) test and pentylenetetrazole-induced seizures. The effective doses (ED50) were reported as follows:

CompoundMES ED50 (mg/kg)PTZ ED50 (mg/kg)6 Hz ED50 (mg/kg)
2223.759.422.4

These results suggest that derivatives similar to this compound may also exhibit potent anticonvulsant activity through mechanisms involving sodium/calcium current inhibition and TRPV1 receptor antagonism .

Antinociceptive Activity

In addition to anticonvulsant effects, these compounds have shown potential in pain management. The study indicated that compound 22 also provided significant protection against formalin-induced tonic pain, suggesting a dual mechanism of action that could be beneficial for treating both epilepsy and pain-related disorders .

The mechanism of action for this compound likely involves interaction with multiple molecular targets:

  • Sodium Channels : Inhibition of sodium channels may reduce neuronal excitability.
  • Calcium Channels : Modulation of calcium influx could alter neurotransmitter release.
  • TRPV1 Receptors : Antagonism at TRPV1 receptors may contribute to its antinociceptive effects.

These interactions suggest a multitargeted approach, which is increasingly recognized as beneficial in drug design for complex conditions like epilepsy and chronic pain .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

  • Study on Anticonvulsant Efficacy : This research demonstrated that similar compounds showed protective effects across various seizure models, establishing a foundation for further exploration into their therapeutic potential .
  • ADME-Tox Properties : Investigations into the pharmacokinetics revealed favorable absorption and metabolic profiles for related compounds, indicating good permeability and stability in human liver microsomes .

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-4-thiophen-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c22-17-7-8-18(23)21(17)10-12-25-11-9-20-19(24)15-5-3-14(4-6-15)16-2-1-13-26-16/h1-6,13H,7-12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRRGGBQYQYWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC=C(C=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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